molecular formula C22H21N5O5 B2830901 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941960-41-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2830901
CAS RN: 941960-41-4
M. Wt: 435.44
InChI Key: WFAIWPVGJYCAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Materials

Crosslinked Polyimide Based on Polybenzoxazine : A study describes the synthesis of a main-chain type polybenzoxazine with amic acid and benzoxazine groups, showing potential for creating high-performance crosslinked polyimide materials. This research indicates the chemical's potential applications in developing advanced materials with improved thermal properties (Zhang, Liu, & Ishida, 2014).

Antimicrobial Agents

Novel Antimicrobial Agents : Another study focuses on the synthesis of 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives, highlighting their potential as novel antimicrobial agents. This suggests the utility of such compounds in medical and pharmaceutical research for developing new antibiotics (Sawant, 2013).

Anticancer and Kinase Inhibition

Anti-proliferative Agents and Tyrosine Kinases Inhibitors : Research into tetrahydrobenzo[b]thiophene derivatives, including 1,2,4-triazines, has shown these compounds to possess anticancer activity and function as kinase inhibitors. This indicates the relevance of such chemical structures in developing therapies for cancer and other diseases characterized by abnormal kinase activity (Abdo, Mohareb, & Halim, 2020).

Antiviral Research

Inhibitors of Hepatitis C Virus : A study synthesizing new derivatives of 2-thiobenzimidazole incorporating a triazole moiety tested these compounds for antiviral activity against hepatitis C virus (HCV). This research underscores the chemical's potential utility in antiviral drug development, particularly targeting HCV (Youssif, Mohamed, Salim, Inagaki, Mukai, & Abdu-Allah, 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-14-2-5-16(6-3-14)25-8-9-26-20(29)21(30)27(24-22(25)26)13-19(28)23-15-4-7-17-18(12-15)32-11-10-31-17/h2-7,12H,8-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAIWPVGJYCAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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